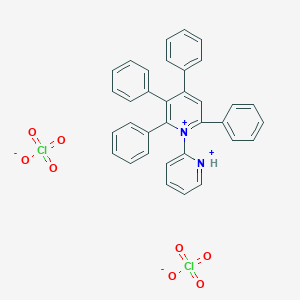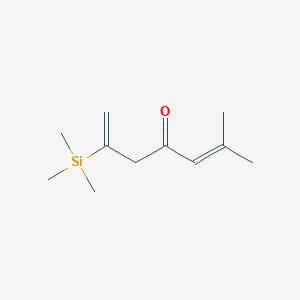
1,5-Heptadien-4-one, 6-methyl-2-(trimethylsilyl)-
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1,5-Heptadien-4-one, 6-methyl-2-(trimethylsilyl)- is an organic compound with a unique structure that includes a heptadienone backbone with a methyl group and a trimethylsilyl group attached
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1,5-Heptadien-4-one, 6-methyl-2-(trimethylsilyl)- typically involves the use of organosilicon reagents. One common method is the hydrosilylation of 1,5-heptadien-4-one with trimethylsilane in the presence of a catalyst such as platinum or rhodium. The reaction is usually carried out under mild conditions, with temperatures ranging from 25°C to 50°C and atmospheric pressure .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized catalysts can enhance the efficiency and yield of the reaction. Additionally, purification steps such as distillation or chromatography are employed to obtain the desired product with high purity .
Chemical Reactions Analysis
Types of Reactions
1,5-Heptadien-4-one, 6-methyl-2-(trimethylsilyl)- undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding epoxides or ketones.
Reduction: Reduction reactions can convert the compound into alcohols or alkanes.
Substitution: The trimethylsilyl group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are frequently used.
Substitution: Nucleophiles like halides or amines can be used to replace the trimethylsilyl group.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield epoxides or ketones, while reduction can produce alcohols or alkanes .
Scientific Research Applications
1,5-Heptadien-4-one, 6-methyl-2-(trimethylsilyl)- has several applications in scientific research:
Chemistry: It is used as a building block in organic synthesis, particularly in the formation of complex molecules through cycloaddition reactions.
Biology: The compound can be used in the study of enzyme-catalyzed reactions and as a probe for investigating biological pathways.
Industry: It is used in the production of specialty chemicals and materials
Mechanism of Action
The mechanism of action of 1,5-Heptadien-4-one, 6-methyl-2-(trimethylsilyl)- involves its reactivity with various reagents and catalysts. The trimethylsilyl group can stabilize reaction intermediates, facilitating the formation of desired products. The compound can also participate in cycloaddition reactions, forming new carbon-carbon bonds and complex ring structures .
Comparison with Similar Compounds
Similar Compounds
1,5-Heptadien-4-one, 3,3,6-trimethyl-: This compound has a similar heptadienone backbone but with different substituents.
(E)-6-Methyl-3,5-heptadien-2-one: Another compound with a similar structure but lacking the trimethylsilyl group.
Uniqueness
1,5-Heptadien-4-one, 6-methyl-2-(trimethylsilyl)- is unique due to the presence of the trimethylsilyl group, which imparts distinct reactivity and stability. This makes it a valuable compound in synthetic chemistry and research applications .
Properties
CAS No. |
144500-87-8 |
|---|---|
Molecular Formula |
C11H20OSi |
Molecular Weight |
196.36 g/mol |
IUPAC Name |
6-methyl-2-trimethylsilylhepta-1,5-dien-4-one |
InChI |
InChI=1S/C11H20OSi/c1-9(2)7-11(12)8-10(3)13(4,5)6/h7H,3,8H2,1-2,4-6H3 |
InChI Key |
LLHDDRMVQQIOQH-UHFFFAOYSA-N |
Canonical SMILES |
CC(=CC(=O)CC(=C)[Si](C)(C)C)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


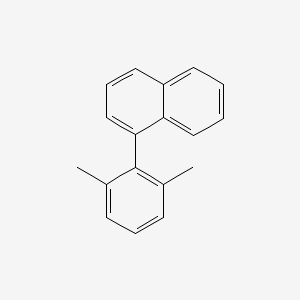
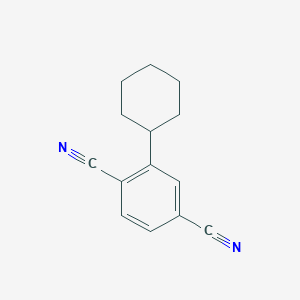
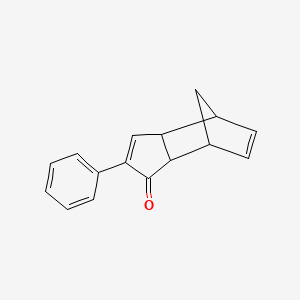
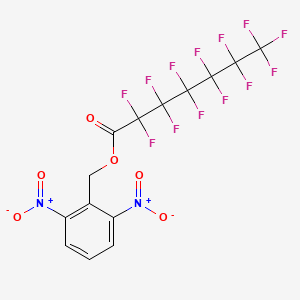
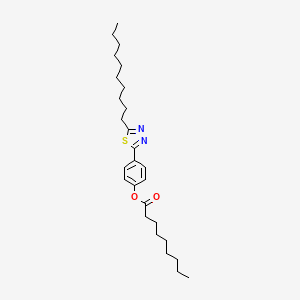
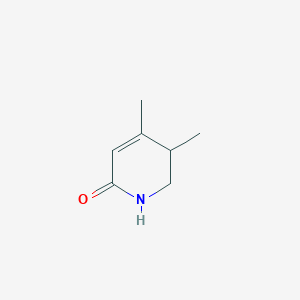
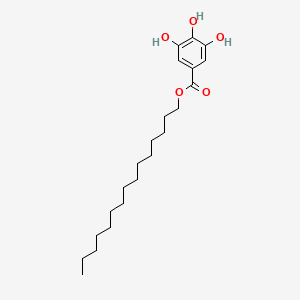
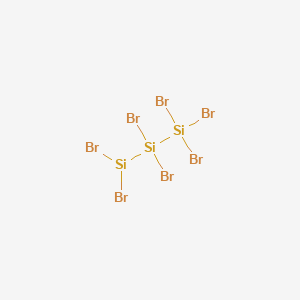
![1-{5-[2-(Triethoxysilyl)ethyl]-2,3-dihydro-1,4-benzodioxin-6-yl}ethan-1-one](/img/structure/B15164081.png)

![1-Ethyl-4-[4-(3-methoxypropyl)cyclohexyl]benzene](/img/structure/B15164092.png)

![4-[(2-Ethylhexyl)oxy]-2,5-dimethyl-1,1'-biphenyl](/img/structure/B15164111.png)
